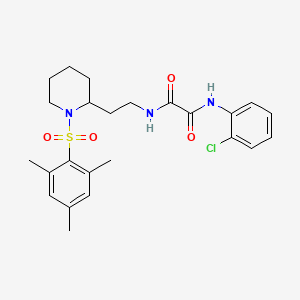

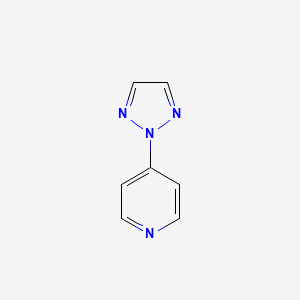

![molecular formula C13H9BrN2O B2664603 3-Bromo-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one CAS No. 755026-53-0](/img/structure/B2664603.png)

3-Bromo-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one

Vue d'ensemble

Description

“3-Bromo-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one” is a chemical compound. It is related to the 10,11-dihydro-5H-dibenzo[b,f]azepine unit . This unit has been used in the design and synthesis of novel host materials for highly efficient green and red organic light-emitting diodes .

Synthesis Analysis

The synthesis of compounds related to “3-Bromo-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one” involves the use of donor groups, triphenylamine (TPA) and carbazole (CZ), attached at different positions of the central core . A new synthetic method for 10-arylated dibenzo[b,f]azepines was developed, which involved the pseudo-intramolecular hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include hydrohalogenation and arylation . The hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline was a crucial step, which proceeded in a syn-selective manner without forming any detectable over-addition product .Applications De Recherche Scientifique

Structural and Chemical Properties

- Tautomeric Forms and Dimeric Associations : Research on dibenzodiazepinones has revealed significant insights into their tautomeric forms and dimeric associations. One study examined the differences in dimeric association via hydrogen-bond bridging between the cyclic amide entities of dibenzodiazepinones. It highlighted the structural variations between parent compounds and their derivatives, discussing the potential presence of amino-oxo (lactam) and hydroxyimine (lactim) tautomeric forms and the implications for intermolecular tautomerism (Keller, Bhadbhade, & Read, 2012).

Synthetic Methods and Derivatives

Novel Synthetic Routes : An innovative approach for synthesizing dibenzo-fused seven-membered nitrogen heterocycles, including 5,10-dihydro-11H-dibenzo[b,e][1,4]-diazepin-11-one, using a tandem reduction-lactamization sequence has been developed. This method offers a streamlined synthesis process, yielding the target heterocycles with high efficiency (Bunce & Schammerhorn, 2006).

Palladium-Catalyzed Domino Synthesis : A palladium-catalyzed domino synthesis method for 10,11-dihydro-5H-dibenzo[b,e][1,4]diazepines has been explored, demonstrating the sequence of intermolecular mono-N-benzylation followed by intramolecular N′-arylation. This process highlights the utility of palladium catalysis in constructing complex nitrogen heterocycles (Laha, Tummalapalli, & Gupta, 2014).

Biological Activity of Structural Derivatives : A study synthesized and evaluated a series of 5H-dibenzo[b,e][1,4]diazepin-11(10H)-one derivatives for anti-proliferative activity against cancer cell lines. One compound showed potent tumor growth inhibition, indicating the potential for developing new cancer therapeutics based on the dibenzodiazepinone scaffold (Kumar et al., 2016).

Orientations Futures

Propriétés

IUPAC Name |

9-bromo-5,11-dihydrobenzo[b][1,4]benzodiazepin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2O/c14-8-5-6-9-12(7-8)15-10-3-1-2-4-11(10)16-13(9)17/h1-7,15H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQKNIAACUFZSAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(C=CC(=C3)Br)C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

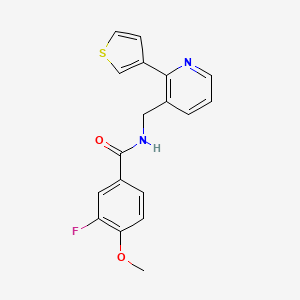

![2-{[3-cyano-6-methyl-4-(thiophen-3-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl]sulfanyl}-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2664522.png)

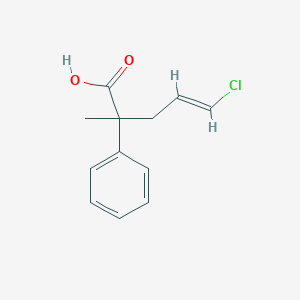

![[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2664525.png)

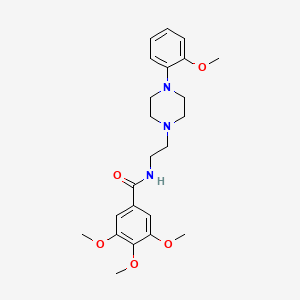

![1-[4-(Dimethylamino)phenyl]-3,3-dimethyl-2-azetanone](/img/structure/B2664527.png)

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2664536.png)

![Ethyl 5-(2-(naphthalen-2-yloxy)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2664539.png)

![1-(Cyclopropylmethyl)-2-[[3-(oxan-4-yl)phenoxy]methyl]aziridine](/img/structure/B2664541.png)

![2-iodo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2664543.png)